3-Methylbenzo[d]isoxazole

Medicinal Chemistry Alzheimer's Disease Acetylcholinesterase Inhibition

3-Methylbenzo[d]isoxazole (CAS 4825-75-6), also known as 3-methyl-1,2-benzisoxazole, is a fused heterocyclic compound comprising a benzene ring annulated to an isoxazole moiety with a methyl substituent at the 3-position. It has a molecular weight of 133.15 g/mol and a calculated Log P of 1.926, indicating moderate lipophilicity suitable for CNS and cell-permeable applications.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 4825-75-6
Cat. No. B015219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzo[d]isoxazole
CAS4825-75-6
Synonyms3-Methylindoxazene; 
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=NOC2=CC=CC=C12
InChIInChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3
InChIKeyGAUKCDPSYQUYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzo[d]isoxazole (CAS 4825-75-6): Procurement-Ready Heterocyclic Scaffold for Drug Discovery and Analytical Reference


3-Methylbenzo[d]isoxazole (CAS 4825-75-6), also known as 3-methyl-1,2-benzisoxazole, is a fused heterocyclic compound comprising a benzene ring annulated to an isoxazole moiety with a methyl substituent at the 3-position [1]. It has a molecular weight of 133.15 g/mol and a calculated Log P of 1.926, indicating moderate lipophilicity suitable for CNS and cell-permeable applications [2]. The compound serves as a key synthetic intermediate in the development of acetylcholinesterase (AChE) inhibitors and CBP/p300 bromodomain inhibitors, with multiple peer-reviewed studies documenting its utility in medicinal chemistry optimization campaigns [1].

Scaffold role
Heterocyclic building block for CNS-targeted medicinal chemistry and acetylcholinesterase inhibitor derivatization
Analytical reference
Isomer-specific reference standard for MS/MS identity confirmation in reaction monitoring
Synthetic intermediate
Reported precursor for CBP/p300 bromodomain inhibitor synthesis and analog library construction

Why Generic 3-Methylbenzo[d]isoxazole Substitution Fails: Structural Isomer Differentiation and Synthetic Handle Requirements


Generic substitution of 3-methylbenzo[d]isoxazole with positional isomers or alternative heterocycles introduces significant analytical and functional divergence. Mass spectrometric analysis demonstrates that 3-methyl-1,2-benzisoxazole exhibits a characteristic low-abundance [M-CHO]⁺ fragment at m/z 104, whereas its isomer 2-methyl-1,3-benzoxazole produces abundant [M-CHO]⁺ ions under identical collision-induced dissociation (CID) conditions [1]. This differential fragmentation pattern necessitates compound-specific analytical reference standards for unambiguous identification in reaction monitoring and impurity profiling. Furthermore, the 3-methyl substitution pattern on the 1,2-benzisoxazole scaffold provides a distinct synthetic handle absent in unsubstituted benzisoxazole: alkylation with iodo-piperidine derivatives occurs at the 3-methyl position to generate potent AChE inhibitors, a transformation that is not accessible with alternative substitution patterns [2].

Isomer mismatch
2-Methyl-1,3-benzoxazole produces abundant [M-CHO]⁺ fragments under CID, whereas 3-methyl-1,2-benzisoxazole shows low abundance; MS/MS signatures may not transfer and can mislead impurity profiling.
Synthetic handle gap
Unsubstituted benzisoxazole lacks the 3-methyl alkylation site required for reported AChE inhibitor derivatization; the substitution pattern may shift synthetic-route feasibility.

Quantitative Differentiation Evidence for 3-Methylbenzo[d]isoxazole: Comparator-Backed Performance Data


Bioisosteric Replacement of Benzoyl Group: 3-Methylbenzo[d]isoxazole as AChE Inhibitor Scaffold with Nanomolar Potency

3-Methyl-1,2-benzisoxazole was identified as an appropriate bioisosteric replacement for the benzoyl functionality in N-benzylpiperidine AChE inhibitors. Derivatives synthesized by alkylating 3-methyl-1,2-benzisoxazoles with iodo-piperidine derivatives displayed IC₅₀ values ranging from 0.8 to 14 nM against AChE in vitro [1]. Two representative derivatives, the N-acetyl compound 1g and the morpholino compound 1j, achieved IC₅₀ values of 3 nM and 0.8 nM respectively, and exhibited selectivity for acetylcholinesterase over butyrylcholinesterase exceeding three orders of magnitude (>1000×) [1]. Compound 1g demonstrated in vivo efficacy with ED₅₀ of 2.4 mg/kg for acetylcholine elevation in mouse forebrain following oral administration [1].

AChE Bioisostere Scaffold Context
Head-to-head
Derivative IC₅₀: 0.8–14 nM; AChE/BuChE selectivity >1000×
Supports AChE inhibitor lead optimization context
Reported in vitro and in vivo model endpoints; oral administration ED₅₀ 2.4 mg/kg in mouse forebrain model
Medicinal Chemistry Alzheimer's Disease Acetylcholinesterase Inhibition

Mass Spectrometric Differentiation from Isomer 2-Methyl-1,3-benzoxazole via [M-CHO]⁺ Fragment Abundance

Under low-energy collision-induced dissociation (CID), the molecular ions of 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole exhibit markedly different fragmentation patterns. Both isomers produce abundant loss of CO; however, 2-methyl-1,3-benzoxazole yields abundant [M-CHO]⁺ fragment ions at m/z 104, whereas this ion intensity is quite low for 3-methyl-1,2-benzisoxazole under identical experimental conditions [1]. The study employed stable isotope labeling and ab initio theoretical calculations to validate the fragmentation pathway differences, confirming that the arrangement of atoms in the five-membered ring dictates the observed MS/MS signatures [1].

Isomer MS/MS Differentiation
Head-to-head
Low [M-CHO]⁺ at m/z 104 vs abundant in 2-methyl-1,3-benzoxazole isomer
Enables isomer-specific identity confirmation
Low-energy CID conditions; stable isotope labeling validated fragmentation pathway
Analytical Chemistry Mass Spectrometry Structural Isomer Differentiation

CBP/p300 Bromodomain Inhibition: 3-Methylbenz[d]isoxazole Core Yields Sub-100 nM Antiproliferative Activity in AML

Optimization of the 5-imidazole-3-methylbenz[d]isoxazole scaffold produced potent and selective CBP/p300 bromodomain inhibitors. Representative compounds 16t (Y16524) and 16u (Y16526) bound to the p300 bromodomain with IC₅₀ values of 0.01 μM (10 nM) and 0.03 μM (30 nM), respectively [1]. In MV4;11 acute myeloid leukemia (AML) cells, these compounds inhibited proliferation with IC₅₀ values of 0.49 μM and 0.26 μM, respectively, demonstrating cellular target engagement and antiproliferative efficacy [1]. The 3-methylbenz[d]isoxazole core serves as the privileged scaffold from which these potent inhibitors were derived through structure-activity relationship (SAR) optimization [1].

CBP/p300 Bromodomain Binding
Class-level
p300 IC₅₀: 10–30 nM; MV4;11 cell IC₅₀: 0.26–0.49 μM
Supports cell-proliferation endpoint review
Class-level inference; 5-imidazole derivative context; assay-specific review
Epigenetics Oncology Acute Myeloid Leukemia

Copper-Catalyzed Cyclization: 3-Methyl-1,2-benzisoxazole Synthesis in 58–79% Yield Under Mild Conditions

A room-temperature copper-catalyzed cyclization of Z-oximes provides access to 3-methyl-1,2-benzisoxazoles in 58–79% isolated yields [1]. This methodology employs mild conditions and represents a practical approach for generating the 3-methylbenzisoxazole scaffold without requiring elevated temperatures or harsh reagents. The Z-selective synthesis of o-bromo acetophenone oximes is also presented as a complementary first-time procedure for precursor preparation [1].

Cu-Catalyzed Cyclization Route
Class-level
58–79% isolated yield at room temperature
Supports analog library synthesis planning
Copper-catalyzed; Z-oxime substrates; reported methodology context
Synthetic Methodology Copper Catalysis Heterocycle Synthesis

Procurement-Driven Application Scenarios for 3-Methylbenzo[d]isoxazole Based on Quantitative Evidence


CNS Drug Discovery: AChE Inhibitor Lead Generation with Nanomolar Potency and Exceptional Selectivity

3-Methylbenzo[d]isoxazole functions as a validated bioisostere for the benzoyl moiety in AChE inhibitors. Derivatives alkylated at the 3-methyl position achieve IC₅₀ values as low as 0.8 nM with AChE/BuChE selectivity exceeding 1000× [1]. In vivo oral efficacy is demonstrated with ED₅₀ of 2.4 mg/kg for acetylcholine elevation and 89.7% amnesia reversal in mouse passive avoidance models [1]. Procurement of this scaffold enables medicinal chemistry teams to rapidly access a privileged structure with documented CNS target engagement and behavioral pharmacology.

Epigenetic Oncology: CBP/p300 Bromodomain Inhibitor Synthesis

The 3-methylbenz[d]isoxazole core serves as the foundational scaffold for 5-imidazole-substituted derivatives that inhibit CBP/p300 bromodomains with IC₅₀ values of 10–30 nM and suppress AML cell proliferation at sub-500 nM concentrations [2]. Procurement of 3-methylbenzo[d]isoxazole enables synthesis of Y16524 and Y16526 analogs for preclinical evaluation in acute myeloid leukemia and other bromodomain-dependent malignancies.

Analytical Reference Standard for Isomer-Specific Mass Spectrometric Identification

The low-energy CID spectrum of 3-methylbenzo[d]isoxazole is diagnostically distinct from its isomer 2-methyl-1,3-benzoxazole, characterized by low [M-CHO]⁺ fragment abundance at m/z 104 [3]. Procurement of authentic 3-methylbenzo[d]isoxazole as a reference standard is essential for unambiguous identification during reaction monitoring, impurity profiling, and metabolite identification in drug development programs where isomeric purity is critical.

Medicinal Chemistry Analog Generation via Room-Temperature Copper Catalysis

The copper-catalyzed cyclization of Z-oximes provides a practical synthetic route to 3-methyl-1,2-benzisoxazoles in 58–79% yields at room temperature [4]. This methodology supports rapid analog library construction, enabling SAR exploration around the 3-methylbenzisoxazole core without requiring specialized high-temperature equipment or harsh conditions.

Application
Selection Property
Validation Focus
AChE inhibitor lead optimization
Bioisostere scaffold context
Enzyme inhibition and selectivity endpoint review
CBP/p300 bromodomain inhibitor synthesis
Privileged scaffold for bromodomain studies
Binding affinity and cell-proliferation endpoint review
Isomer-specific analytical reference
Diagnostic MS/MS fragmentation profile
Isomer identity confirmation in reaction monitoring
Analog library synthesis
Room-temperature synthetic accessibility
Yield and scope under mild catalytic conditions

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